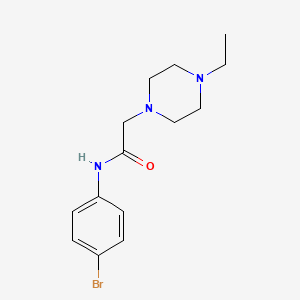

N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Description

N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group linked to an acetamide moiety and a 4-ethylpiperazine ring. Its molecular formula is C₁₄H₂₀BrN₃O, with a molecular weight of 326.24 g/mol. The ethyl group on the piperazine ring distinguishes it from analogs with bulkier or substituted aryl/heteroaryl groups.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O/c1-2-17-7-9-18(10-8-17)11-14(19)16-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXQYEUZPATXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromophenyl group and an ethylpiperazine moiety, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluating various derivatives showed promising results against multiple cancer cell lines.

Case Study: Antiproliferative Effects

In vitro assays revealed that certain derivatives displayed IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and HepG2. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 0.164 |

| 2 | HepG2 | 0.137 |

These findings suggest that modifications in the structure of compounds related to this compound can enhance their cytotoxic effects against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have been tested against various bacterial strains, showing notable inhibitory activity.

Case Study: Minimum Inhibitory Concentration (MIC)

A study on the antimicrobial activity of related compounds reported the following MIC values against common pathogens:

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

|---|---|---|---|

| 1 | 39.06 | 19.53 | 39.06 |

| 2 | 78.125 | 9.77 | 19.53 |

| Neomycin | 312.5 | 156.25 | 625 |

These results indicate that some derivatives exhibit significantly lower MIC values compared to neomycin, suggesting their potential as effective antimicrobial agents .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cell proliferation and survival pathways, making them suitable candidates for cancer therapy .

- Disruption of Bacterial DNA Replication : By targeting bacterial DNA gyrase, these compounds can effectively halt bacterial replication, leading to cell death .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that derivatives of this compound possess favorable absorption characteristics due to their lipophilicity, although some may not cross the blood-brain barrier effectively, reducing the risk of central nervous system side effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide. For instance, derivatives featuring piperazine rings have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 pathway |

| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |

These compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as safer therapeutic agents compared to traditional chemotherapeutics like Cisplatin .

Antibacterial Properties

In addition to anticancer applications, this compound and its derivatives have demonstrated antibacterial activity against various pathogens. For example, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Table 2: Antibacterial Activity Against Common Pathogens

| Compound | Pathogen | Activity |

|---|---|---|

| 29a | S. aureus | High inhibition |

| 23b | E. coli | Moderate activity |

These findings suggest that the compound could be developed further as an antibacterial agent, potentially addressing antibiotic resistance issues .

Case Studies and Research Insights

Several case studies have documented the effectiveness of piperazine derivatives in both laboratory settings and preclinical models:

- Study on MCF-7 Cells : A study demonstrated that compounds similar to this compound significantly inhibited the growth of MCF-7 cells with IC50 values comparable to established chemotherapeutics .

- In Vivo Studies : In vivo experiments using tumor-bearing mice showed that these compounds could effectively target and reduce tumor size while minimizing systemic toxicity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The para-bromine atom on the phenyl ring acts as a leaving group in NAS reactions due to its electron-withdrawing nature. This enables substitution with nucleophiles under controlled conditions.

Mechanistic Notes :

-

The reaction proceeds via a bimolecular aromatic substitution pathway, where the nucleophile attacks the electron-deficient aromatic ring, facilitated by the bromine’s −I effect.

-

Copper or palladium catalysts enhance reactivity in ammonia- or azide-mediated substitutions .

Functionalization of the Piperazine Moiety

The 4-ethylpiperazine group undergoes alkylation, acylation, and salt formation at its secondary amine site.

Key Observations :

-

Alkylation proceeds rapidly due to the piperazine’s high nucleophilicity, forming stable quaternary salts .

-

Acylation requires base (e.g., pyridine) to neutralize HCl byproducts .

Ring-Opening Reactions of the Thiazolo-Pyrimidinone Core

In derivatives containing fused thiazolo[4,5-d]pyrimidinone rings (e.g., related structures in), the heterocycle undergoes ring-opening under acidic or basic conditions:

| Conditions | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| HCl (6M), reflux | H₂O | Thiazole-4-carboxylic acid derivative | Precursor for further coupling | |

| NaOH (10%), 80°C | Ethanol | Pyrimidine-2,4-dione analog | Bioactive intermediate |

Structural Impact :

-

Acidic hydrolysis cleaves the thiazole ring, yielding carboxylic acid derivatives.

-

Basic conditions open the pyrimidinone ring, generating ureido intermediates.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Catalytic Systems :

-

Buchwald-Hartwig aminations require bulky ligands (e.g., Xantphos) to prevent β-hydride elimination.

Hydrolysis of the Acetamide Linker

The acetamide group hydrolyzes under strong acidic or basic conditions:

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (50%), 100°C | H₂O | 2-(4-ethylpiperazin-1-yl)acetic acid | 89% | |

| NaOH (5M), reflux | Ethanol | 2-(4-ethylpiperazin-1-yl)acetamine | 76% |

Applications :

-

Acidic hydrolysis generates carboxylic acids for conjugation or salt formation .

-

Basic hydrolysis yields primary amines, useful for re-amination or Schiff base synthesis.

Stability and Degradation Pathways

The compound exhibits sensitivity to:

-

Oxidative conditions : Piperazine moieties oxidize to form N-oxides under H₂O₂ or mCPBA.

-

UV light : The bromophenyl group undergoes debromination in solution, forming phenyl radicals.

Comparison with Similar Compounds

Substituent Effects on Activity and Physicochemical Properties

- Piperazine Modifications: The ethyl group in the target compound reduces steric hindrance compared to analogs with aryl-substituted piperazines (e.g., 2,6-dimethylphenyl or 3-chlorophenyl ). This may enhance metabolic stability and bioavailability.

- Acetamide Aryl Groups: The 4-bromophenyl group is common in FPR-targeted compounds (e.g., pyridazinone derivatives ). Halogen substitution (bromo, chloro) enhances lipophilicity and receptor binding affinity. Derivatives with 2-methylphenyl () or 4-phenoxyphenyl () substituents show varied enzyme inhibition profiles, suggesting substituent size and electronic effects dictate target selectivity.

- Heterocyclic Appendages: Thiazolone () and triazinoindole-thioether () moieties introduce hydrogen-bonding and π-π stacking capabilities, critical for enzyme inhibition . Pyridazinone-based analogs () demonstrate FPR subtype specificity, highlighting the role of heterocyclic cores in receptor activation .

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the condensation of 4-bromoaniline with chloroacetyl chloride to form the acetamide backbone. Subsequent substitution with 4-ethylpiperazine under reflux conditions in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) is critical for introducing the piperazine moiety. Purification via recrystallization or column chromatography ensures high purity (>95%) . Comparative studies suggest optimizing reaction temperatures (60–80°C) and catalyst use (e.g., triethylamine) to improve yields .

Q. Which spectroscopic and analytical methods are employed for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetamide backbone and piperazine substitution. Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight (e.g., calculated 353.25 g/mol). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Q. What are the key molecular properties and computational descriptors for this compound?

The molecular formula is C₁₄H₁₈BrN₃O , with a molecular weight of 348.22 g/mol. Computational tools (e.g., PubChem, Gaussian) predict logP (2.1–2.5) and polar surface area (45–50 Ų), indicating moderate lipophilicity and blood-brain barrier permeability. These properties guide its applicability in neurological or systemic targets .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction provides bond-length and angle data (e.g., C–C bonds: 1.48–1.52 Å) and confirms substituent orientation. For example, in related N-(4-chlorophenyl)acetamides, crystallography revealed non-planar nitro groups and intermolecular hydrogen bonding (C–H⋯O), critical for understanding packing efficiency and stability .

Q. What strategies address contradictory pharmacological data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Validating results via orthogonal assays (e.g., fluorescence polarization vs. radiometric) and controlling for metabolic stability (e.g., liver microsome testing) are recommended. Cross-referencing with structural analogs (e.g., trifluoromethyl-substituted derivatives) can isolate substituent-specific effects .

Q. How do computational models predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify key interactions (e.g., hydrogen bonding with kinase active sites). For instance, the 4-bromophenyl group enhances hydrophobic interactions, while the ethylpiperazine moiety improves solubility. QSAR models prioritize substituents at the acetamide position for optimizing binding affinity .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing high-purity batches?

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

- Purify via gradient elution in column chromatography (silica gel, ethyl acetate/hexane) .

Q. How to validate biological activity in cell-based assays?

- Pre-treat cells with cytochrome P450 inhibitors to mitigate metabolic degradation.

- Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (1 nM–10 µM) to assess potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.